molecular formula C15H16N2O B112830 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one CAS No. 601514-62-9

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B112830
CAS No.: 601514-62-9
M. Wt: 240.3 g/mol
InChI Key: RGSOMLGEDNNJIO-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core structure with a benzyl group attached to the sixth position and a tetrahydro modification at positions 5, 6, 7, and 8. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: The tetrahydro modification is achieved through catalytic hydrogenation or reduction using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro positions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can further modify the naphthyridine core or the benzyl group, potentially leading to the formation of dihydro or fully reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (using palladium or platinum catalysts) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various hydrogenated analogs.

Scientific Research Applications

Medicinal Chemistry

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics .
  • Anticancer Properties : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate specific signaling pathways makes it a candidate for anticancer drug development .

Biological Studies

The compound is utilized in biological studies to explore its interactions with enzymes and receptors:

  • Enzyme Inhibition : It has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease .
  • Receptor Modulation : Its ability to modulate various receptors suggests potential applications in treating psychiatric disorders and other neurological conditions .

Chemical Biology

In chemical biology, this compound serves as a probe to study cellular processes:

  • Cell Signaling Pathways : The compound can be used to investigate the effects of naphthyridine derivatives on cellular signaling pathways involved in inflammation and cell survival .

Case Studies and Research Findings

Recent studies highlight the versatility of this compound:

  • Anticancer Activity : A study demonstrated that naphthyridine derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of specific signaling pathways .
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting specific enzymes involved in oxidative stress pathways .
  • Antimicrobial Efficacy : A recent investigation found that certain derivatives showed significant antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-2,6-naphthyridine: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.

    5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: Lacks the benzyl group, which may influence its pharmacological properties.

    6-Benzyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to the combination of its naphthyridine core, benzyl group, and tetrahydro modification. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and neuropharmacology.

  • Molecular Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 601514-62-9
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Pyridine Derivatives : Utilizing precursors like 2-amino benzyl alcohols and appropriate carbonyl compounds.
  • Reduction Reactions : Employing reducing agents to achieve the tetrahydro form from naphthyridine derivatives.
  • Functionalization : Modifying the benzyl group to enhance biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10.5Induction of apoptosis
A375 (melanoma)8.3Inhibition of cell cycle progression
HCT116 (colon cancer)12.7Activation of p53 pathway

These findings suggest that the compound may act as a potential lead in developing new anticancer therapies .

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuropharmacology:

  • Mechanism : It appears to modulate neurotransmitter levels and protect neurons from oxidative stress.
  • Studies : Animal models have demonstrated that it can reduce symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cognitive function and memory retention .

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules evaluated the anticancer effects of various naphthyridine derivatives including our compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant tumor regression observed at higher doses .

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks compared to controls. The compound was found to reduce amyloid-beta plaque formation and enhance cholinergic signaling .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one, and how can purity be optimized?

  • Methodological Answer : A common approach involves chlorination of precursor molecules using POCl₃ and PCl₅ under reflux conditions, achieving high yields (e.g., 90% for analogous tetrahydro-naphthyridines) . For purification, recrystallization in ethanol or column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended. Purity can be verified via HPLC with a C18 column (retention time ~8–10 min under gradient elution) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for signals in δ 2.5–3.5 ppm (tetrahydro ring protons) and δ 7.2–7.4 ppm (benzyl aromatic protons).
  • ¹³C NMR : Peaks near δ 170 ppm (lactam carbonyl) and δ 40–50 ppm (bridging methylene groups) are diagnostic .
  • IR : A strong absorption band at ~1650 cm⁻¹ (C=O stretch) confirms the lactam moiety .

Q. How can researchers ensure safety when handling reactive intermediates (e.g., chlorinated derivatives) during synthesis?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and employ fume hoods with HEPA filters for volatile reagents like POCl₃. Quench excess reagents with ice-cold NaHCO₃ before disposal .

Advanced Research Questions

Q. How do substituents on the benzyl group affect the compound’s reactivity in ring-closure reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) on the benzyl ring accelerate cyclization by stabilizing transition states via resonance. In contrast, electron-withdrawing groups (e.g., -NO₂) require higher temperatures (e.g., 120°C in DMF) to proceed, as shown in analogous naphthyridinone syntheses . Kinetic studies using in-situ FTIR can monitor reaction progress .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer : If NMR data conflicts with expected structures (e.g., anomalous NOE peaks), perform X-ray crystallography to confirm stereochemistry. For example, single-crystal X-ray studies resolved ambiguities in related tetrahydro-pyrazolo-naphthyridines by revealing non-planar ring conformations . Computational modeling (DFT at B3LYP/6-31G* level) can also predict NOE patterns .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound’s enantiomers?

  • Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts have been effective in asymmetric hydrogenation of similar naphthyridines. Screen solvent polarity (e.g., THF vs. DCM) and catalyst loading (1–5 mol%) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Properties

IUPAC Name

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSOMLGEDNNJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624902
Record name 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601514-62-9
Record name 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-naphthyridin-1(2H)-one (2.04 g, 13.96 mmol) in acetonitrile (35 mL) was added benzylbromide (1.992 mL, 16.75 mmol). The mixture was heated to reflux. After 2 h the mixture was cooled to rt. The solvent was removed under reduced pressure and the residue was dissolved in EtOH (30 mL) and cooled to 0° C. Sodium borohydride (2.64 g, 69.8 mmol) was added portionwise over 30 min and the mixture was warmed to rt as the ice bath melted. After stirring the reaction mixture overnight at rt, the mixture was carefully acidified to pH=3 with 1N HCl and was stirred for 30 minutes at rt. The solution was concentrated under reduced pressure. The residue was neutralized with sat. aq. NaHCO3 and was extracted with dichloromethane (3×150 mL). The organic solution was concentrated under reduced pressure, and the residue was purified by BIOTAGE® flash chromatography using a 0-10% MeOH in dichloromethane gradient. The fractions containing the expected product were combined and concentrated under reduced pressure to give 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one (2.56 g, 10.65 mmol, 76% yield) as a light-yellow solid. LC/MS: m/z 241.08 (M+H)+, 1.362 min (method 1). 1H NMR (500 MHz, DMSO-d6) δ ppm 11.29 (br. s., 1H) 7.31-7.37 (m, 4H) 7.24-7.30 (m, 1H) 7.12 (d, J=6.41 Hz, 1H) 5.89 (d, J=6.71 Hz, 1H) 3.63 (s, 2H) 3.32 (br. s., 2H) 2.62 (t, J=5.80 Hz, 2H) 2.40 (t, J=5.04 Hz, 2H).
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2.04 g
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35 mL
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1.992 mL
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2.64 g
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reactant
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ice
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